(S)-7-Methyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Methyl-1,4-diazepan-5-one: is a chemical compound with the molecular formula C6H12N2O . It is a seven-membered heterocyclic amide featuring a secondary amide group and a secondary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Methyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 7-methyl-1,4-diazepan-5-one derivatives using reagents such as phosgene or thionyl chloride under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
(S)-7-Methyl-1,4-diazepan-5-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as chromium(VI) oxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amide or amine groups using suitable nucleophiles and reaction conditions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols, or halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-7-Methyl-1,4-diazepan-5-one: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for neurological disorders or as a precursor for pharmaceuticals.
Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
(S)-7-Methyl-1,4-diazepan-5-one: can be compared with other similar compounds, such as 1,4-diazepan-5-one and 7-methyl-1,4-diazepan-2-one . While these compounds share structural similarities, this compound is unique in its stereochemistry and specific functional groups, which may confer distinct properties and applications.
Comparison with Similar Compounds
1,4-diazepan-5-one
7-methyl-1,4-diazepan-2-one
Other related heterocyclic amides
Is there anything specific you would like to know more about regarding this compound?
Properties
IUPAC Name |
(7S)-7-methyl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPCEVKBOAXMAH-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)NCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.